N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(7-13-2-1-4-18-8-13)20-10-14-6-16(11-19-9-14)15-3-5-22-12-15/h1-6,8-9,11-12H,7,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNORMPUWNVEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the coupling of 5-(furan-3-yl)pyridin-3-ylmethanamine with 2-(pyridin-3-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine rings can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has diverse applications across various fields:
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for versatile modifications, making it useful in developing new chemical entities.
Biology
Research indicates that this compound may act as a biochemical probe or ligand in receptor studies. Its interactions with biological targets are being investigated for potential therapeutic applications.
Medicine
This compound is being explored for its therapeutic properties, including:
- Anti-inflammatory Effects : Studies suggest it may inhibit inflammatory pathways.
- Anticancer Activity : Preliminary research shows promise in inhibiting cancer cell proliferation.
Industry
In industrial applications, the compound is utilized in the development of advanced materials and as a catalyst in various chemical processes due to its stability and reactivity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound against various cancer cell lines (e.g., PC3, K562). Results indicated significant inhibition of cell growth at micromolar concentrations compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Properties
Research demonstrated that this compound could downregulate pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The furan and pyridine rings play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Features and Substituent Effects
The compound’s unique furan-pyridine-acetamide scaffold distinguishes it from analogs. Key comparisons include:
*Calculated based on molecular formula C₁₈H₁₆N₃O₂.
Key Observations :
- Furan vs. Phenyl/Chloro Groups : The furan-3-yl group in the target compound may enhance π-π stacking or hydrophobic interactions compared to electron-withdrawing substituents (e.g., Cl, CF3) in .
- Dual Pyridine Rings : The dual pyridine moieties (pyridin-3-yl and pyridin-3-ylmethyl) could facilitate multipoint hydrogen bonding, as seen in SARS-CoV-2 protease inhibitors like 5RGZ .
Antiviral Potential
- SARS-CoV-2 Protease Inhibitors : Pyridine-containing analogs (e.g., 5RGZ, 5RH1) exhibit binding affinities better than −22 kcal/mol, attributed to interactions with HIS163 and ASN142 . The target compound’s pyridin-3-ylmethyl group may similarly engage HIS163, while the furan-3-yl group could modulate binding specificity.
- Electronic Effects: The absence of electron-withdrawing groups (e.g., cyano in 5RGZ) might reduce binding affinity compared to compounds but improve solubility .
Antibacterial and Anti-Exudative Activity
- Oxazolidinone Derivatives: Fluoropyridine-oxazolidinone hybrids () show antibacterial activity, suggesting that the target compound’s pyridine-furan system could be optimized for similar applications .
Physicochemical Properties
- Hydrogen Bonding: The acetamide linker and pyridine N-atoms provide hydrogen bond donors/acceptors, critical for target engagement in protease inhibition .
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a synthetic compound that has attracted significant attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring and two pyridine moieties, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 284.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.33 g/mol |
| CAS Number | 2034393-81-0 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in various neurodegenerative diseases, including Alzheimer's disease. By inhibiting nSMase2, the compound could potentially reduce the pathological accumulation of exosomes associated with these conditions .
Antimicrobial Activity
Research indicates that compounds containing furan and pyridine rings often exhibit antimicrobial properties. This compound has shown activity against various bacterial strains, including both gram-positive and gram-negative bacteria. In vitro studies have demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. For instance, studies reported IC50 values indicating effective cytotoxicity against various human cancer cell lines, including breast and liver cancers .
Case Studies
- Inhibition of nSMase2 : In a study involving mouse models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive decline. Results indicated a significant reduction in exosome release from neuronal cells, correlating with improved cognitive function .
- Antimicrobial Efficacy : A comprehensive evaluation of the compound's antibacterial properties highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was found to outperform traditional antibiotics in certain assays, suggesting its potential as a lead compound for developing new antimicrobial agents .
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of similar compounds to optimize their biological activity. The incorporation of different substituents on the furan and pyridine rings has been shown to enhance potency against specific targets. For example, modifications have led to derivatives with improved selectivity for nSMase2 inhibition or increased antimicrobial efficacy .
Q & A
Basic: What are the common synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including substitution, alkylation, and condensation. Key steps include:
- Substitution reactions to introduce the furan and pyridine moieties under alkaline conditions (e.g., using KOH as a base) .
- Alkylation of intermediates (e.g., α-chloroacetamides) to form acetamide linkages, requiring precise control of reaction time and temperature (e.g., 0–130°C gradients) .
- Purification via column chromatography or recrystallization (e.g., using petroleum ether or ethyl acetate) to isolate the final product .
Critical factors include pH control during acidic/basic steps, inert atmosphere (N₂) for oxygen-sensitive reactions, and solvent selection (e.g., DMF for high-temperature reactions) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
- 1H NMR and LC-MS : To verify molecular weight and proton environments. For example, pyridine and furan protons appear as distinct aromatic signals in the 7–9 ppm range .
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation using software like SHELXL for small-molecule refinement .
Elemental analysis ensures stoichiometric purity (e.g., C, H, N content within 0.3% of theoretical values) .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Simulates binding affinities to targets like kinases or GPCRs. For example, docking into ATP-binding pockets of kinases using AutoDock Vina to assess inhibition potential .
- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or anticancer activity based on structural descriptors (e.g., furan rings correlate with anti-inflammatory activity) .
- MD simulations : Evaluates stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for in vitro testing .
These methods require validation via biochemical assays (e.g., IC₅₀ determination) .
Advanced: What strategies resolve conflicting data in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Functional group variation : Synthesize analogs (e.g., replacing furan with thiophene) to isolate contributions of specific moieties to activity .
- Dose-response assays : Test activity across concentrations (e.g., 1–100 µM) to distinguish true SAR trends from assay noise .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ values) and statistical tools like ANOVA to identify outliers .
Contradictions in binding affinity data may arise from crystallographic resolution limits (e.g., SHELXL refinement artifacts) or solvent effects in assays .
Advanced: How is X-ray crystallography applied to determine the compound’s binding mode with biological targets?
Methodological Answer:
- Co-crystallization : The compound is incubated with purified target proteins (e.g., kinases) under optimized buffer conditions (pH 7.4, 20°C) to form stable crystals .
- Data collection : High-resolution (<1.5 Å) diffraction data is collected using synchrotron radiation.
- Refinement with SHELXL : Models electron density maps to resolve ligand-protein interactions (e.g., hydrogen bonds between acetamide carbonyl and catalytic lysine residues) .
Discrepancies between docking predictions and crystallographic data may require re-evaluation of protonation states or solvent-accessible surface areas .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix interference : Plasma proteins and lipids can mask signals. Solutions include protein precipitation (acetonitrile) or solid-phase extraction .
- Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ ~1 ng/mL) for low-abundance samples .
- Isotopic labeling : Stable isotopes (e.g., ¹³C-acetamide) differentiate the compound from endogenous metabolites in pharmacokinetic studies .
Basic: What are the key physicochemical properties influencing this compound’s solubility and bioavailability?
Methodological Answer:
- LogP : Calculated values (~2.5) indicate moderate lipophilicity, optimized via substituent engineering (e.g., pyridine N-oxides for increased solubility) .
- pKa : The pyridine nitrogen (pKa ~4.5) impacts ionization in physiological pH, affecting membrane permeability .
- H-bond donors/acceptors : Amide and furan groups contribute to solubility in polar solvents (e.g., DMSO) but may limit blood-brain barrier penetration .
Advanced: How are in vitro and in vivo models used to validate this compound’s mechanism of action?
Methodological Answer:
- In vitro :
- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., COX-2 for anti-inflammatory activity) .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- In vivo :
- Rodent models : Assess pharmacokinetics (Cmax, AUC) and efficacy in disease models (e.g., xenografts for antitumor activity) .
- Metabolite profiling : UPLC-QTOF identifies active metabolites in liver microsomes .
Basic: What safety and toxicity profiles are typically assessed during preclinical development?
Methodological Answer:
- Acute toxicity : LD₅₀ determination in rodents via OECD Guideline 423 .
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ >10 µM preferred) .
Advanced: How do structural modifications (e.g., halogenation) alter the compound’s reactivity and bioactivity?
Methodological Answer:
- Halogenation (e.g., Cl, F) : Enhances metabolic stability by blocking CYP450 oxidation sites. For example, 3-chloro analogs show prolonged half-life in hepatic microsomes .
- Electron-withdrawing groups : Increase electrophilicity of the acetamide moiety, improving covalent binding to cysteine residues in target enzymes .
- Steric effects : Bulky substituents (e.g., tert-butyl) may reduce off-target interactions but decrease solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
